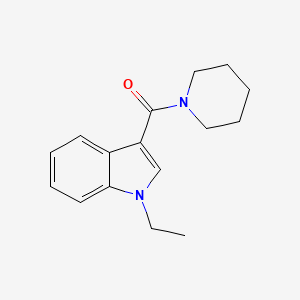

(1-ethyl-1H-indol-3-yl)(piperidino)methanone

Description

General Overview of Indole (B1671886) and Piperidine (B6355638) Moieties as Privileged Scaffolds in Chemical Biology

In the field of medicinal chemistry and drug discovery, certain molecular frameworks appear repeatedly in biologically active compounds and approved drugs. These recurring structural units are termed "privileged scaffolds" due to their ability to interact with multiple biological targets. ufrj.brrsc.org The indole and piperidine moieties are prominent examples of such scaffolds, each contributing unique properties to molecular design.

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in pharmaceutical development. researchgate.netmdpi.com It is present in a vast array of natural products, such as the amino acid tryptophan, and serves as a key structural component in numerous synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netchemicalbook.com Its versatility allows it to be readily modified, enabling chemists to synthesize a multitude of derivatives to target specific biological pathways. nih.gov The indole scaffold's rich chemical nature and its prevalence in bioactive compounds have led to it being described as a "magic bullet" in medicinal chemistry. researchgate.net

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in medicinal chemistry. nih.gov Its conformational flexibility and basic nitrogen atom allow it to participate in crucial interactions with biological macromolecules. Piperidine derivatives are found in a wide range of pharmaceuticals and natural alkaloids, demonstrating their importance in achieving desired pharmacological profiles.

The combination of these two privileged scaffolds, indole and piperidine, within a single molecule creates a hybrid structure with significant potential for interacting with various biological systems. This strategic pairing is a common approach in the design of novel compounds for chemical biology research.

Structural Context of (1-ethyl-1H-indol-3-yl)(piperidino)methanone within the Indole-3-Carboxamide Class

This compound belongs to the indole-3-carboxamide class of organic compounds. This classification is defined by an indole ring system where a carboxamide group is attached at the 3-position. targetmol.comchemspider.com The carboxamide functional group itself consists of a carbonyl group bonded to a nitrogen atom. In this specific molecule, the nitrogen of the carboxamide is part of a piperidine ring, and the indole nitrogen is substituted with an ethyl group.

The core structure, indole-3-carboxamide, is a well-established template in medicinal chemistry. ufrj.br The amide bond is a critical feature in many biological systems and is present in over 25% of common drugs. arkat-usa.org Amide groups are stable, generally neutral, and can act as both hydrogen bond donors and acceptors, properties that are highly favorable for molecular interactions with biological targets. arkat-usa.org

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H20N2O |

| Molecular Weight | 256.35 g/mol |

| Class | Indole-3-Carboxamide |

| Core Scaffolds | Indole, Piperidine |

| Linker Group | Methanone (B1245722) (Carbonyl) |

Historical Perspectives on the Development of Indole-Carboxamide Research

Research into indole-containing compounds has a long history, stemming from the isolation and study of natural products like tryptophan and indole alkaloids. rsc.orgnih.gov The deliberate synthesis and investigation of indole-carboxamides as a distinct class for pharmaceutical research gained significant momentum in the latter half of the 20th century. Early studies explored their potential as analogs of natural signaling molecules. For instance, the structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) spurred research into indole derivatives targeting the central nervous system. nih.gov

The development of synthetic methodologies, such as the Fischer indole synthesis, provided chemists with the tools to create diverse libraries of indole-based compounds. nih.gov In recent decades, research has focused on indole-carboxamides for a wide range of therapeutic targets. Structure-activity relationship (SAR) studies on indole-2-carboxamides and indole-3-carboxamides have led to the discovery of potent and selective modulators of various receptors and enzymes. arkat-usa.orgnih.gov For example, specific indole-2-carboxamide derivatives have been identified as potent antagonists for the cannabinoid CB1 receptor. nih.gov Similarly, research has demonstrated the potential of indole carboxamides as inhibitors of enzymes like human liver glycogen (B147801) phosphorylase. arkat-usa.org This extensive body of work highlights the enduring importance of the indole-carboxamide scaffold in modern medicinal chemistry.

Significance of Carbonyl-Linked Indole-Piperidine Systems in Molecular Design Studies

Firstly, the carbonyl oxygen is a potent hydrogen bond acceptor, a key interaction in the binding of ligands to proteins and other biological targets. acs.org The amide linkage it forms is relatively rigid and planar, which helps to orient the attached indole and piperidine rings in a defined spatial arrangement. This conformational constraint can be advantageous for achieving selective binding to a target protein's active site.

Secondly, the carbonyl group's dipole moment can engage in favorable electrostatic interactions within a binding pocket. acs.org In molecular design, chemists strategically position such groups to complement the electronic environment of a target. By modifying the groups attached to the indole and piperidine rings, researchers can fine-tune the electronic properties and steric profile of the entire molecule to optimize these interactions. The combination of the planar, aromatic indole system with the flexible, saturated piperidine ring via this specific carbonyl linker creates a molecule with distinct regions of hydrophobicity, hydrophilicity, and hydrogen-bonding potential, making it a versatile scaffold for exploration in chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylindol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-2-17-12-14(13-8-4-5-9-15(13)17)16(19)18-10-6-3-7-11-18/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJKYNKANQNSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817583 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 1 Ethyl 1h Indol 3 Yl Piperidino Methanone and Analogous Indole 3 Carboxamides

Strategies for C3-Acylation of Indoles leading to Indole-3-Carboxamides

The introduction of a carbonyl group at the C3 position of the indole (B1671886) ring is a foundational step in the synthesis of indole-3-carboxamides. This can be achieved through either direct acylation methods or indirect routes that rely on the functionalization of a precursor.

Direct Acylation Approaches at the Indole C3 Position

Direct acylation of the indole nucleus is a common strategy to introduce the required carbonyl functionality. The Vilsmeier-Haack reaction, for instance, is a widely used method for the formylation of indoles at the C3 position, which can then be oxidized to the corresponding carboxylic acid. researchgate.net Another approach involves Friedel-Crafts acylation, where an acylating agent, such as an acid chloride or anhydride, is reacted with the indole in the presence of a Lewis acid catalyst. Boron trifluoride etherate has been shown to be an effective promoter for the regioselective 3-acylation of indoles with anhydrides, offering high yields under mild conditions. mdpi.com

These direct methods, while often efficient, can sometimes lead to a mixture of N1- and C3-acylated products, particularly with N-unsubstituted indoles. The reaction conditions, including the choice of solvent and Lewis acid, play a crucial role in directing the regioselectivity of the acylation.

Indirect Synthesis Routes Involving Precursor Functionalization

Indirect methods offer an alternative pathway to C3-acylated indoles, often providing better control over regioselectivity. One such strategy involves the use of a 2-halonitrobenzene derivative which undergoes a nucleophilic aromatic substitution (SNAr) reaction with a suitable carbon nucleophile. The resulting intermediate can then be subjected to a reductive cyclization to form the indole ring with the desired C3-substituent already in place. beilstein-journals.org For example, the reaction of a 2-chloronitrobenzene with ethyl cyanoacetate can be followed by heterogeneous hydrogenation to yield an indole-2-carboxylate, which can be further manipulated. beilstein-journals.org

Another indirect route involves the manipulation of existing functional groups on the indole ring. For instance, indole-3-acetic acid can undergo oxidative decarboxylation to yield 1H-indole-3-carboxaldehyde, a key intermediate for the synthesis of the corresponding carboxylic acid. researchgate.net

Introduction of the Piperidine (B6355638) Moiety through Amidation Reactions

Once the indole-3-carboxylic acid is obtained, the next critical step is the formation of the amide bond with piperidine. This transformation is typically achieved through standard peptide coupling techniques.

Amide Bond Formation Techniques for Carboxamide Linkages

The direct coupling of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. This reaction is generally facilitated by the use of coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. researchgate.netacs.org

The choice of solvent and base is also critical for the success of the amidation reaction. Dichloromethane (DCM) and dimethylformamide (DMF) are frequently used solvents, while tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed as bases to neutralize the acid formed during the reaction.

Utilization of Activated Carboxylic Acid Derivatives

An alternative to the direct use of coupling reagents is the pre-activation of the carboxylic acid. This typically involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an active ester. The acyl chloride, for instance, can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is highly electrophilic and reacts readily with amines like piperidine to form the desired amide.

This two-step approach can be advantageous in cases where the direct coupling reaction is sluggish or yields are low. However, it requires an additional synthetic step and the handling of moisture-sensitive acyl chlorides.

| Indole Precursor | Amine | Coupling Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1-Benzyl-1H-indole-3-carboxylic acid | Arylpiperazines | Acyl halide formation followed by amine addition | 1-Benzyl-3-(4-aryl-1-piperazinyl)carbonyl-1H-indoles | 75-92 |

| Indole-3-carboxylic acid | Diethylaminoethylamine | Acyl chloride formation | Diethyl aminoethyl indole carboxamide | Not Specified |

| Indole-2-carboxylic acid | Ethyl isonipecotate | EDCI, HOBt, DIPEA | Indole-2-carboxamide derivative | Not Specified |

Regioselective N-Alkylation of the Indole Nitrogen at Position 1

The final step in the synthesis of (1-ethyl-1H-indol-3-yl)(piperidino)methanone is the introduction of the ethyl group at the N1 position of the indole ring. The regioselectivity of this alkylation is crucial, as alkylation can also occur at other positions, particularly C3, if the conditions are not carefully controlled.

The N-alkylation of indoles is typically achieved by treating the N-H indole with an alkylating agent, such as an alkyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. The choice of base and solvent system is paramount in directing the alkylation to the nitrogen atom. Strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or tetrahydrofuran (THF) are commonly used to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which then reacts with the alkylating agent. nih.gov

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH/Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Ethyl indol-2-carboxylate | Benzyl bromide | aq. KOH/Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

| 3-(1H-indole-3-carbonyl)aminopropionic acid methyl ester | Bromoethane | Not Specified | 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid | 89.0 |

Methods for Installing the N1-Ethyl Group

The introduction of an ethyl group at the N1 position of the indole nucleus is a critical step in the synthesis of the target compound. The weak nucleophilicity of the indole nitrogen presents a challenge, often leading to competitive alkylation at the more nucleophilic C3 position. mdpi.com Various strategies have been developed to achieve selective N1-alkylation.

Traditional methods often involve the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH), followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. The choice of base and solvent is crucial for directing the alkylation to the nitrogen atom. For instance, using cesium carbonate (Cs2CO3) as the base in a one-pot reaction has been shown to facilitate N1-alkylation. nih.gov

More advanced catalytic methods have also been developed. A copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides a direct route to N-alkylated indoles. researchgate.net This method has been shown to be effective for a range of substrates. researchgate.net Another approach utilizes a dinuclear zinc-ProPhenol complex to catalyze the enantioselective N-alkylation of indoles with aldimines under mild conditions, affording N-alkylated products in good yields. nih.gov

| Method | Catalyst/Reagent | Key Features |

| Classical Alkylation | NaH, Ethyl Iodide | Standard, widely used method. |

| Base-Catalyzed One-Pot | Cesium Carbonate | Straightforward procedure for N1 addition. nih.gov |

| Copper-Catalyzed Coupling | CuI, Tri(p-tolyl)phosphine | Direct N-alkylation via reductive coupling. researchgate.net |

| Zinc-Catalyzed Alkylation | Dinuclear Zinc-ProPhenol | Catalyzes enantioselective N-alkylation with aldimines. nih.gov |

Control of Regioselectivity in Indole Alkylation

A significant challenge in the synthesis of N1-substituted indoles is controlling the regioselectivity of the alkylation reaction. The indole nucleus possesses two primary nucleophilic sites: the N1 and C3 positions, with the C3 position being inherently more nucleophilic. nih.gov This often results in a mixture of N1- and C3-alkylated products.

Several strategies have been devised to overcome this issue and achieve selective N1-alkylation.

Ligand-Controlled Regiodivergence : A copper hydride (CuH) catalyzed system demonstrates that the choice of phosphine ligand can dictate the reaction outcome. nih.gov Using DTBM-SEGPHOS as the ligand favors the formation of N-alkylated indoles, while Ph-BPE promotes C3-alkylation. nih.gov

Solvent-Mediated Control : In indium-catalyzed alkylations of 2,3-disubstituted indoles with p-quinone methides, the solvent plays a critical role. acs.org The use of tetrahydrofuran (THF) selectively yields the N1-alkylation product, whereas toluene favors C6-alkylation. acs.org This switch is attributed to kinetic versus thermodynamic control. acs.org

Directing Groups : Installing a removable directing group at the C3 position can block this site and force alkylation to occur at other positions, such as C4. acs.org While this is used for C-H functionalization on the benzene (B151609) ring, the principle of blocking the most reactive site is a key strategy for controlling regioselectivity.

Polarity Reversal Strategy : An alternative approach employs electrophilic indole derivatives, such as N-(benzoyloxy)indoles, instead of the nucleophilic indole itself. nih.gov This "umpolung" strategy, combined with a CuH catalyst, can efficiently produce N-alkylated indoles with high regioselectivity. nih.gov

| Strategy | Catalyst/Condition | Outcome | Reference |

| Ligand Control | CuH / DTBM-SEGPHOS | Selective N1-Alkylation | nih.gov |

| Ligand Control | CuH / Ph-BPE | Selective C3-Alkylation | nih.gov |

| Solvent Control | In(OTf)3 / THF | Selective N1-Alkylation | acs.org |

| Solvent Control | In(OTf)3 / Toluene | Selective C6-Alkylation | acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral indole derivatives is of great importance. For analogs of this compound, chirality can be introduced at the C3 position or on the N1-alkyl substituent.

Asymmetric Friedel-Crafts reactions are a primary method for creating chiral C3-substituted indoles. sioc-journal.cn These reactions, often catalyzed by chiral metal complexes or small-molecule organocatalysts, allow for the enantioselective alkylation of the indole C3 position. sioc-journal.cn Chiral phosphoric acids, for example, have been successfully used to catalyze the dearomatization of 2,3-disubstituted indoles, leading to chiral indolenines and fused indolines with excellent enantioselectivities. rsc.orgnih.gov

For introducing chirality on the N1-substituent, enantioselective N-alkylation methods are employed. The previously mentioned dinuclear zinc-ProPhenol catalyzed reaction of indoles with aldimines affords chiral N-alkylated indoles with excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.gov This protocol is scalable and tolerates a wide array of indole substrates. nih.gov Similarly, the CuH-catalyzed alkylation using electrophilic indole derivatives with a DTBM-SEGPHOS ligand can produce chiral N-alkylated indoles with high levels of enantioselectivity. nih.gov

Exploration of Novel Synthetic Routes and Reaction Conditions

To improve the synthesis of indole-3-carboxamides, researchers have explored innovative technologies and catalytic systems aimed at increasing efficiency, scalability, and sustainability.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.gov The use of microwave irradiation can drastically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. mdpi.com

In the context of indole-3-carboxamides and related structures, microwave heating has been successfully applied to various key reactions. For instance, the regioselective Friedel-Crafts acylation of 5-bromoindole has been optimized using microwave assistance, achieving yields ranging from 44% to 99% in significantly shorter reaction times (15-30 minutes). mdpi.com Similarly, microwave-assisted synthesis of 1,2,4-triazole-3-carboxamide derivatives has been shown to achieve high yields in just 30 minutes, compared to 12-16 hours required by conventional methods. nih.gov This rapid and efficient heating makes MAOS an attractive method for the high-throughput synthesis of compound libraries for medicinal chemistry. nih.gov

| Reaction | Method | Reaction Time | Yield |

| Acylation of 5-bromoindole | Conventional | Several hours | Lower |

| Acylation of 5-bromoindole | Microwave-Assisted | 15-30 min | 44-99% mdpi.com |

| Synthesis of Triazole-3-carboxamides | Conventional | 12-16 hours | Moderate |

| Synthesis of Triazole-3-carboxamides | Microwave-Assisted | 30 min | High nih.gov |

Catalytic Approaches in Indole-3-Carboxamide Formation

The formation of the indole-3-carboxamide core structure has been a focus of extensive catalytic research. Modern methods often bypass traditional multi-step sequences in favor of more direct, atom-economical routes.

A rhodium-catalyzed tandem cyclization-addition reaction between 2-ethynylanilines and isocyanates provides a highly efficient, one-step synthesis of 2-substituted indole-3-carboxamides. organic-chemistry.org This method exhibits a broad substrate scope and good functional group compatibility under mild conditions. organic-chemistry.org Palladium catalysis is also prominent, enabling the direct 2-alkylation of free N-H indoles through a norbornene-mediated C-H activation cascade, which can be a precursor step to further functionalization. acs.org

One-pot procedures have been developed for synthesizing analogous structures like 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. nih.gov This sequence involves a nucleophilic aromatic substitution followed by a reductive cyclization, offering an efficient pathway to functionalized indole carboxamides. nih.gov

Flow Chemistry Methodologies for Scalable Production

For the large-scale and on-demand synthesis of indole derivatives, flow chemistry offers significant advantages over traditional batch processing. researchgate.netmdpi.com Continuous flow systems provide enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, making them ideal for scalable production. nih.govuc.pt

A multi-step flow synthesis has been successfully implemented for the production of an indole-3-carboxylic ester, a key intermediate for more complex derivatives. researchgate.netnih.gov The process involved a reductive cyclization using an H-cube system with a Pd/C catalyst cartridge, achieving high conversion and throughput. nih.gov The subsequent transformation to an amide or other derivative can also be integrated into the flow sequence. nih.govuc.pt For example, the reaction of an acyl hydrazine with triphosgene in a heated flow coil has been used to construct related heterocyclic systems efficiently. nih.govuc.pt The ability to integrate reaction, work-up, and purification steps into a single continuous process makes flow chemistry a powerful tool for the industrial production of compounds like this compound. nih.gov

| Step | Reactor/System | Key Parameters | Throughput/Yield |

| Reductive Cyclization | ThalesNano H-cube | 50 °C, 10 mol % Pd/C | 3.7 g/h, 93% yield nih.gov |

| Acyl Hydrazine Reaction | Heated Flow Coil | 55 °C | 91% isolated yield nih.govuc.pt |

| Fischer Indole Synthesis | Two-chip flow system | 150-200 °C, <15 min | 38-82% over three steps nih.gov |

Molecular Interactions and Mechanistic Studies of 1 Ethyl 1h Indol 3 Yl Piperidino Methanone Scaffolds

Investigation of Binding Modes with Macromolecular Targets

The interaction of small molecules with their macromolecular targets is governed by a combination of non-covalent forces. For the (1-ethyl-1H-indol-3-yl)(piperidino)methanone scaffold, these interactions are primarily driven by hydrogen bonding, hydrophobic and van der Waals forces, and pi-stacking and aromatic interactions.

The indole (B1671886) moiety of the scaffold plays a crucial role in forming hydrogen bonds. Although the indole nitrogen is substituted with an ethyl group in the target compound, precluding it from acting as a hydrogen bond donor, the carbonyl oxygen of the methanone (B1245722) linker is a key hydrogen bond acceptor. In studies of similar indole derivatives, this carbonyl group is frequently observed to form hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine within the binding pocket of a receptor.

Furthermore, while the specific compound lacks an N-H donor on the indole ring, structure-activity relationship (SAR) studies on related indole-2-carboxamides have highlighted the importance of the indole N-H for binding affinity in certain receptors. This suggests that for analogous compounds where the N1 position is unsubstituted, this group can act as a critical hydrogen bond donor.

| Potential Hydrogen Bond Interactions | Description |

| Carbonyl Oxygen (Acceptor) | The oxygen atom of the C=O group in the methanone linker can accept a hydrogen bond from donor residues in the protein target. |

| Piperidine (B6355638) Nitrogen (Acceptor) | Depending on the protonation state and the environment of the binding pocket, the nitrogen atom in the piperidine ring could potentially act as a hydrogen bond acceptor. |

The ethyl group on the indole nitrogen and the piperidine ring are significant contributors to hydrophobic and van der Waals interactions. These non-polar moieties can favorably interact with hydrophobic pockets within a protein, which are typically lined with amino acid residues such as valine, leucine, isoleucine, and phenylalanine. The burying of these hydrophobic surfaces away from the aqueous environment provides a significant driving force for binding.

SAR studies on indole-2-carboxamides have demonstrated that the nature and size of the alkyl substituent at the N1 position of the indole ring can significantly influence binding affinity, underscoring the importance of these hydrophobic interactions in optimizing ligand-receptor engagement. The piperidine ring, with its flexible chair and boat conformations, can adapt to the shape of the hydrophobic pocket, maximizing van der Waals contacts.

| Interacting Moiety | Potential Interacting Residues | Type of Interaction |

| 1-ethyl group | Leucine, Valine, Isoleucine | Hydrophobic |

| Indole ring | Phenylalanine, Tyrosine, Tryptophan | Hydrophobic |

| Piperidine ring | Alanine, Proline, Methionine | van der Waals |

The aromatic indole ring is a key feature for engaging in pi-stacking and other aromatic interactions with complementary residues in the binding site, such as phenylalanine, tyrosine, and tryptophan. These interactions, which involve the overlapping of pi-orbitals, can significantly contribute to the binding affinity and orientation of the ligand within the active site. The indole ring can participate in various forms of these interactions, including parallel-displaced and T-shaped pi-stacking.

Molecular modeling and receptor docking studies of various indole derivatives consistently show the indole core positioned within aromatic-rich regions of the binding pocket, highlighting the prevalence and importance of these interactions in molecular recognition.

| Type of Aromatic Interaction | Description | Potential Interacting Residues |

| Pi-Pi Stacking | Overlapping of the pi-electron clouds of the indole ring and an aromatic amino acid side chain. | Phenylalanine, Tyrosine, Tryptophan |

| Cation-Pi Interaction | Interaction between the electron-rich indole ring and a positively charged amino acid residue. | Lysine, Arginine |

Elucidation of Molecular Recognition Principles

Understanding how a ligand is recognized by its target and the subsequent conformational changes that occur is fundamental to elucidating its mechanism of action. For scaffolds like this compound, these principles can be inferred from studies on allosteric modulators with similar core structures.

Upon binding to a macromolecular target, flexible molecules like this compound can adopt specific conformations that are energetically favorable within the binding pocket. The piperidine ring, connected to the rigid indole core via the methanone linker, possesses considerable conformational flexibility. This allows the molecule to adapt to the topology of the binding site, a process often referred to as "induced fit."

Many indole-based compounds, particularly indole-2-carboxamides, are known to act as allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid receptor 1 (CB1). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand.

Structure-activity relationship studies on indole-2-carboxamide allosteric modulators of the CB1 receptor have revealed several key structural features that influence their activity:

The Indole Core: The presence of the indole ring is often crucial for high-affinity binding to the allosteric site. nih.gov

Substituents on the Indole Ring: Modifications at various positions of the indole ring can significantly impact the degree and nature of allosteric modulation. For instance, the size of the alkyl group at the C3 position has been shown to profoundly affect the allosteric effects of indole-2-carboxamides. nih.gov

These findings suggest that the this compound scaffold has the potential to act as an allosteric modulator. Upon binding to an allosteric site, the molecule could stabilize a specific receptor conformation that alters the signaling properties of the orthosteric ligand. The ethyl group at the N1 position and the piperidine ring would likely play significant roles in defining the specific allosteric effect.

| Structural Feature | Observed Role in Allosteric Modulation (from similar scaffolds) |

| Indole Ring | Essential for binding to the allosteric site. nih.gov |

| C3-substituent | Influences the degree of allosteric modulation. nih.gov |

| N1-substituent | Affects binding affinity through hydrophobic interactions. |

| Carboxamide Linker | Critical for proper orientation and interaction within the binding pocket. |

| Terminal Amine | Contributes to binding specificity and can influence agonist/antagonist character. |

Target Identification and Validation Methodologies in Chemical Biology Research

Identifying the specific molecular targets of a compound is a critical and often challenging step in chemical biology. nih.gov For scaffolds like this compound, a combination of computational and experimental approaches is typically employed to predict and validate its biological interaction partners.

Ligand-Based Target Prediction Approaches

In the absence of a known three-dimensional protein target structure, ligand-based virtual screening methods provide a powerful alternative for identifying potential biological targets. nih.gov These in silico techniques are predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov For a query molecule like this compound, these approaches compare its structural and physicochemical features to large databases of compounds with known biological targets.

The process involves generating a 3D representation of the compound and using algorithms to calculate its similarity to known active ligands. This can be based on 2D fingerprint similarity, 3D shape matching (e.g., Rapid Overlay of Chemical Structures - ROCS), or pharmacophore modeling, which identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. frontiersin.orgnih.gov Several web-based tools and platforms have been developed to facilitate this process, offering an efficient first step in hypothesis generation for a compound's mechanism of action. mdpi.com For instance, the SwissTargetPrediction tool utilizes a combination of 2D and 3D similarity measures to predict the most probable protein targets for a given small molecule. mdpi.com Given the prevalence of the indole scaffold in known bioactive compounds, ligand-based approaches would likely predict targets within enzyme families such as kinases and G protein-coupled receptors (GPCRs). nih.govnih.gov

Table 1: Overview of Ligand-Based Target Prediction Methods

| Method | Principle | Required Input | Typical Output |

|---|---|---|---|

| Chemical Similarity Search | Compares 2D or 3D structural features of a query molecule against a database of active compounds. nih.gov | 2D or 3D structure of the query molecule. | A ranked list of similar molecules and their known targets. |

| Pharmacophore Modeling | Identifies a common spatial arrangement of chemical features from a set of active molecules to build a model for screening. frontiersin.org | A set of structurally diverse, active ligands. | A 3D pharmacophore model; a list of new molecules that fit the model. |

| Machine Learning Models | Uses statistical models trained on large datasets of compound-target interactions to predict the probability of a query compound being active against a specific target. nih.gov | Chemical structure/descriptors of the query molecule. | A list of potential targets with associated prediction probabilities. |

Proteomic Profiling for Interaction Partners

Experimental identification of protein interaction partners provides direct evidence of a compound's biological targets. Proteomics-based strategies are widely used to survey the entire proteome for potential binding partners. nih.gov A common and powerful technique is affinity-based protein profiling (AfBPP), which involves chemically modifying the compound of interest to create a probe that can be used to isolate its targets from a complex biological sample, such as a cell lysate. nih.gov

To apply this to this compound, the molecule would be synthesized with a reactive group (for covalent binding) or a photoreactive group (for photoaffinity labeling) and a reporter tag (like biotin (B1667282) or an alkyne for click chemistry). nih.gov This probe is incubated with the proteome, and upon activation (e.g., by UV light), it covalently links to its binding partners. The tagged proteins are then enriched using the reporter tag (e.g., streptavidin beads for biotin), separated from non-binding proteins, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.org This unbiased approach can reveal both primary targets and potential off-targets, providing a comprehensive view of the compound's interactome. nih.gov

Another approach is chemical cross-linking mass spectrometry (XL-MS), where cross-linking reagents are used to stabilize non-covalent protein-protein interactions, which can also be applied to capture small molecule-protein interactions. nih.gov

Table 2: General Workflow for Affinity-Based Proteomic Profiling

| Step | Description | Key Considerations |

|---|---|---|

| 1. Probe Synthesis | The compound is functionalized with a reactive group and a reporter tag. | The modifications should not significantly alter the compound's binding properties. |

| 2. Proteome Incubation | The probe is incubated with a cell lysate or live cells to allow binding to target proteins. | Optimization of probe concentration and incubation time is crucial. |

| 3. Covalent Labeling | The reactive group is activated (e.g., by UV light for photoaffinity probes) to form a covalent bond with the target. | Non-specific labeling must be assessed using control experiments. |

| 4. Enrichment | The reporter tag is used to capture the probe-protein complexes (e.g., using affinity beads). nih.gov | Efficient and specific capture with minimal non-specific binding to the beads is required. |

| 5. Protein Identification | The captured proteins are digested into peptides and identified by LC-MS/MS. | Quantitative mass spectrometry (e.g., SILAC) can help distinguish specific binders from background contaminants. nih.gov |

In Vitro Mechanistic Investigations

Following the identification of putative targets, in vitro assays are essential to confirm the interaction and elucidate the mechanism of action. These studies provide quantitative data on binding affinity, kinetics, and the functional consequences of the compound-target interaction.

Enzyme Kinetic Studies for Binding Characterization

If a predicted target of this compound is an enzyme, kinetic studies are performed to characterize the nature and potency of its inhibitory activity. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. researchgate.net

By analyzing the data using graphical methods, such as Lineweaver-Burk or Dixon plots, the mechanism of inhibition can be determined. nih.gov For example, a competitive inhibitor will increase the apparent Michaelis constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ), whereas a noncompetitive inhibitor will decrease Vₘₐₓ without changing Kₘ. researchgate.net These studies yield key quantitative parameters, including the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. nih.gov Such analyses are crucial for understanding how the compound affects the enzyme's catalytic function. nih.gov

Table 3: Key Parameters from Enzyme Kinetic Studies

| Parameter | Definition | Significance |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency; it is dependent on experimental conditions (e.g., substrate concentration). |

| Kᵢ (Inhibition Constant) | The dissociation constant for the binding of the inhibitor to the enzyme. | A true measure of inhibitor affinity that is independent of substrate concentration for competitive inhibitors. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. | Represents the enzyme's affinity for its substrate. Changes in Kₘ indicate a competitive inhibition mechanism. |

| Mechanism of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, noncompetitive, uncompetitive, mixed). researchgate.net | Provides insight into the inhibitor's binding site and its effect on substrate binding and catalysis. |

Receptor Binding Assays for Affinity Determination

For non-enzymatic targets like G protein-coupled receptors (GPCRs), ion channels, or nuclear receptors, receptor binding assays are the gold standard for determining a compound's binding affinity. nih.gov Radioligand binding assays are a common format where the compound of interest competes with a known radiolabeled ligand for binding to the receptor. nih.gov

In these competition binding assays, a fixed concentration of the radiolabeled ligand and receptor preparation (e.g., cell membranes) are incubated with increasing concentrations of the unlabeled test compound, such as this compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of an IC₅₀ value, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. nih.gov This provides a quantitative measure of the compound's affinity for the receptor. nih.gov High-affinity binding is often a prerequisite for potent functional activity. researchgate.net The indole-piperidine scaffold is known to interact with various aminergic GPCRs, making this class of targets highly relevant for investigation. nih.gov

Cellular Uptake and Intracellular Distribution Studies

Understanding if and how a compound enters cells and where it localizes is vital for interpreting its biological activity. Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of molecules in living cells. nih.gov To study the cellular uptake of this compound, a fluorescently labeled version of the compound would be required.

This can be achieved by synthesizing an analog that incorporates a small, environmentally sensitive fluorophore, or by using bio-orthogonal labeling strategies where the compound is tagged with a small chemical handle that can be specifically labeled with a fluorophore inside the cell. nih.govnih.gov Live-cell imaging experiments using techniques like confocal microscopy can then track the compound's accumulation over time and identify its localization to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. rsc.org These studies are critical for confirming that the compound can reach its intracellular target and for revealing potential mechanisms related to organelle-specific effects.

Table 4: Strategies for Fluorescent Labeling in Cellular Imaging

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Conjugation | A fluorophore is covalently attached to the compound of interest during synthesis. mdpi.com | Straightforward; provides a directly observable probe. | The fluorophore may alter the compound's properties and biological activity. |

| Bio-orthogonal Labeling | The compound is tagged with a non-native functional group (e.g., alkyne, azide). A corresponding fluorophore probe is added separately to react specifically with the tag in situ. nih.gov | The small tag is less likely to perturb function; allows for "pulse-chase" experiments. | Requires two-step labeling; efficiency of the bio-orthogonal reaction can be a factor. |

| Genetically Encoded Tags (e.g., SNAP-tag) | A self-labeling protein tag is fused to the protein target, which then covalently reacts with a fluorescent substrate. nih.gov | Highly specific labeling of the target protein. | Only applicable if the direct protein target is known and can be genetically modified. |

Computational Chemistry and Molecular Modeling Applications for 1 Ethyl 1h Indol 3 Yl Piperidino Methanone

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as (1-ethyl-1H-indol-3-yl)(piperidino)methanone, to the active site of a target protein.

The accuracy of molecular docking simulations is highly dependent on the scoring function used to rank potential binding poses and the validation of the docking algorithm itself. Scoring functions are mathematical models that estimate the binding free energy of a ligand-protein complex. They take into account various energetic contributions such as van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.

For a hypothetical study of this compound, a common approach would involve using a well-established docking program like AutoDock Vina or Glide. The validation of the docking protocol is a critical first step. This is typically achieved by redocking a co-crystallized ligand into the known crystal structure of the target protein. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the reference ligand. This ensures that the chosen algorithm and parameters can accurately reproduce a known binding mode.

| Docking Program | Scoring Function Type | Typical Application |

| AutoDock Vina | Empirical | Virtual screening, binding mode prediction |

| Glide | Empirical with force field terms | High-throughput screening, lead optimization |

| GOLD | Genetic algorithm-based | Flexible ligand and protein docking |

This table is interactive. You can sort and filter the data.

Once the docking protocol is validated, it can be used to predict the binding pose of this compound within the active site of a selected target. For instance, given the structural similarities of indole (B1671886) derivatives to various bioactive molecules, a plausible target could be the cyclooxygenase-2 (COX-2) enzyme, which is relevant in inflammation. researchgate.netajchem-a.com

The simulation would generate a series of possible binding poses, ranked by their docking scores. The top-ranked pose is considered the most likely binding conformation. Analysis of this pose reveals key molecular interactions, or "hotspots," that contribute to the binding affinity. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the indole ring of the compound might form pi-stacking interactions with aromatic residues like tyrosine or phenylalanine in the active site, while the carbonyl oxygen could act as a hydrogen bond acceptor.

Below is a hypothetical table of predicted interactions between this compound and key residues in a target's active site.

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | TYR 385 | 2.9 |

| Hydrophobic | Ethyl Group | VAL 523 | 3.8 |

| Pi-Stacking | Indole Ring | PHE 518 | 4.2 |

| Hydrophobic | Piperidine (B6355638) Ring | LEU 352 | 4.0 |

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is essential for assessing the conformational flexibility of the ligand and the stability of the predicted ligand-receptor complex.

MD simulations are governed by a set of parameters known as a force field, which defines the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. Commonly used force fields for biomolecular systems include CHARMM (Chemistry at Harvard Molecular Mechanics) and AMBER (Assisted Model Building with Energy Refinement). For novel ligands like this compound, specific parameters that are not present in standard force fields may need to be developed using quantum mechanical calculations. nih.gov

The simulation is typically run in a periodic box of water molecules to mimic physiological conditions, with counter-ions added to neutralize the system. The system is first minimized to remove steric clashes, then gradually heated to the desired temperature and equilibrated to a stable pressure and density before the production run, from which data is collected.

| Parameter | Typical Value | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Explicitly solvates the system |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Simulation Time | 100-500 ns | Allows for sufficient sampling of conformational space |

This table is interactive. You can sort and filter the data.

The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein and how ligand binding might affect this flexibility. Furthermore, the persistence of key interactions identified in docking, such as hydrogen bonds, can be monitored throughout the simulation to confirm their stability. This detailed analysis provides a more accurate picture of the binding event than docking alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netresearchgate.net These calculations provide insights into the molecule's geometry, charge distribution, and chemical reactivity.

For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) can be employed to optimize the molecule's three-dimensional structure and calculate its electronic properties. researchgate.netnih.gov

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can also indicate the likely sites for electrophilic and nucleophilic attack.

Additionally, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface to visualize the charge distribution and predict regions of the molecule that are rich or poor in electrons. This information is valuable for understanding how the molecule will interact with its biological target on an electronic level.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Identifies sites for intermolecular interactions |

This table is interactive. You can sort and filter the data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering deep insights into their reactivity and properties. niscpr.res.in For this compound, DFT calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic characteristics.

Studies on related indole derivatives have demonstrated the utility of DFT in understanding their electronic properties. chemrxiv.org For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the molecule's kinetic stability and chemical reactivity. In the case of this compound, the indole ring system, being electron-rich, is expected to have a significant contribution to the HOMO, making it a likely site for oxidative metabolism. nih.gov Conversely, the carbonyl group of the methanone (B1245722) linker is an electron-withdrawing group and would contribute significantly to the LUMO, marking it as a potential site for nucleophilic attack.

Furthermore, DFT can be employed to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for understanding non-covalent interactions with biological macromolecules. nih.gov For the title compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates susceptibility to oxidation, particularly at the indole ring. |

| LUMO Energy | Relatively Low | Suggests the carbonyl carbon is a site for nucleophilic attack. |

| MEP | Negative potential on carbonyl oxygen | Highlights the potential for hydrogen bond acceptor interactions. |

| Dipole Moment | Moderate | Influences solubility and ability to cross biological membranes. |

Note: The values in this table are illustrative and would require specific DFT calculations for precise quantification.

Conformational Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The piperidine ring is known to adopt a stable chair conformation. wikipedia.org However, the linkage to the indole moiety via a methanone bridge introduces rotational flexibility. Understanding the conformational energy landscape of this compound is crucial for predicting its binding mode to a biological target.

The conformational landscape of similar indole derivatives has been explored, revealing multiple low-energy states separated by relatively low energy barriers. researchgate.net For this compound, it is anticipated that different orientations of the piperidine ring relative to the indole plane would exist in equilibrium. Identifying these stable conformations is a critical step in pharmacophore modeling and structure-based drug design, as only one of these conformations may be biologically active.

Table 2: Key Torsional Angles Influencing the Conformation of this compound

| Torsional Angle | Description | Expected Impact on Conformation |

| C2-C3-C(O)-N(piperidine) | Rotation around the indole-carbonyl bond | Determines the orientation of the piperidine ring relative to the indole. |

| N1-CH2-CH3 | Rotation of the ethyl group | Can influence crystal packing and interactions with the binding pocket. |

| C3-C(O)-N-C(piperidine) | Rotation around the carbonyl-piperidine bond | Affects the overall shape and steric profile of the molecule. |

Note: This table highlights the key rotational bonds that would be the focus of a conformational analysis.

De Novo Molecular Design and Virtual Screening Methodologies

Fragment-Based Drug Design (FBDD) Principles Applied to Indole-Piperidine Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. wikipedia.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

The indole and piperidine moieties are common fragments in medicinal chemistry. whiterose.ac.uknih.gov The indole scaffold is a well-known "privileged structure," appearing in a multitude of biologically active compounds. nih.gov Similarly, the piperidine ring is a prevalent feature in many approved drugs. researchgate.net

In the context of this compound, an FBDD approach could involve identifying a protein target where an indole-containing fragment and a piperidine-containing fragment bind in adjacent pockets. These two fragments could then be linked together, potentially via a methanone bridge, to create a more potent molecule. Alternatively, starting with either an indole or a piperidine fragment that shows weak binding, the other moiety could be "grown" onto it to improve affinity and selectivity. researchgate.netnih.gov

Ligand-Based and Structure-Based Virtual Screening Workflows

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done through either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of active molecules has been identified. nih.gov A model, or pharmacophore, is built based on the common structural features of the known active compounds. This pharmacophore is then used to screen databases for new molecules that fit the model. For this compound, if other similar indole-piperidine compounds were known to be active, a pharmacophore model could be developed based on the spatial arrangement of key features like the indole nitrogen, the carbonyl oxygen, and the hydrophobic regions of both rings. acs.orgmdpi.com

Structure-Based Virtual Screening (SBVS) , on the other hand, requires the 3D structure of the biological target. nih.gov Molecular docking is a common SBVS method where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is scored. mdpi.com If a target protein for this compound were identified, SBVS could be used to screen large compound libraries to find other molecules with different scaffolds that could potentially bind with higher affinity. biorxiv.org The indole ring could participate in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket, while the piperidine could form hydrophobic interactions. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures. mdpi.com

For compounds like this compound, ML models can be trained to predict a wide range of properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the structural features of a series of indole-piperidine analogs with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.govnih.govmdpi.commdpi.com

Furthermore, ML models are increasingly being used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. iapchem.orgnih.govsimulations-plus.com By training on large datasets of compounds with known ADMET profiles, these models can predict the likely pharmacokinetic and safety profiles of novel molecules like this compound early in the drug discovery process, helping to prioritize which compounds to synthesize and test. researchgate.net

Advanced Strategies for the Synthesis of Novel 1 Ethyl 1h Indol 3 Yl Piperidino Methanone Derivatives

Combinatorial Chemistry Libraries Based on the Indole-3-Carboxamide Core

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large numbers of structurally related compounds. nih.gov For the indole-3-carboxamide scaffold, this approach allows for the systematic modification of different parts of the (1-ethyl-1H-indol-3-yl)(piperidino)methanone molecule. The core structure can be deconstructed into several key building blocks: the indole (B1671886) nucleus, the ethyl group at the N1 position, and the piperidine (B6355638) ring.

Libraries can be constructed by varying the substituents on the indole ring (at positions 4, 5, 6, and 7), replacing the N1-ethyl group with other alkyl or aryl groups, and modifying the piperidine moiety. arkat-usa.org Solid-phase synthesis is a particularly effective technique for building these libraries, where the indole core can be attached to a solid support, and subsequent reactions are carried out in a stepwise fashion. rsc.org This allows for easy purification by simply washing away excess reagents and by-products.

A typical combinatorial approach might involve the parallel synthesis of a library of indole-3-carboxylic acids with diverse substituents on the indole ring. These acids can then be coupled with a variety of amines, including substituted piperidines, to generate a grid of final compounds. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) facilitates the amide bond formation. arkat-usa.org

| Indole-3-carboxylic acid Precursor (Substituted at R) | Amine Component (Substituted Piperidine) |

|---|---|

| 1-ethyl-5-bromo-1H-indole-3-carboxylic acid | 4-hydroxypiperidine |

| 1-ethyl-5-methoxy-1H-indole-3-carboxylic acid | 4-aminopiperidine |

| 1-ethyl-6-fluoro-1H-indole-3-carboxylic acid | 4-methylpiperidine |

| 1-ethyl-5-nitro-1H-indole-3-carboxylic acid | 4-phenylpiperidine |

Automated Synthesis Platforms for High-Throughput Compound Generation

To further accelerate the synthesis of derivative libraries, automated synthesis platforms are increasingly being utilized. fu-berlin.de These platforms can perform multi-step syntheses in a high-throughput fashion, often in 96- or 384-well plate formats. nih.govresearchgate.net For the synthesis of this compound derivatives, an automated platform could be programmed to dispense the appropriate indole-3-carboxylic acid, coupling agents, and substituted piperidine into each well. The reaction progress can be monitored in real-time, and the final products can be purified using automated chromatography systems.

Flow chemistry is another automated approach that is well-suited for the synthesis of indole derivatives. nih.gov In a flow chemistry setup, reagents are continuously pumped through a series of reactors where the reactions take place. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. A multi-step flow synthesis could be designed to first synthesize the substituted indole-3-carboxylic acid, which would then be directly coupled with piperidine in a subsequent reactor. nih.gov

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Variable | Often higher and more consistent |

| Purification | Manual chromatography | Automated in-line purification |

| Scalability | Can be challenging | Easily scalable by running the system for longer |

Supramolecular Chemistry Approaches for Scaffold Assembly

Supramolecular chemistry offers a novel approach to the synthesis of complex molecules by utilizing non-covalent interactions to guide the assembly of molecular components. While less common for the direct synthesis of carboxamides, supramolecular principles can be applied to the construction of the core indole scaffold. For instance, template-directed synthesis could be used to pre-organize the precursors for indole ring formation, leading to improved yields and regioselectivity.

More directly applicable to the synthesis of this compound derivatives is the use of supramolecular catalysts. These are complex assemblies that can bind to the reactants and orient them in a way that facilitates the desired reaction. For the amide coupling step, a supramolecular catalyst could be designed to recognize both the indole-3-carboxylic acid and the piperidine, bringing them into close proximity and lowering the activation energy of the reaction.

Application of Biocatalysis in Derivative Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of complex molecules with high stereoselectivity and under mild reaction conditions. mdpi.com For the synthesis of this compound derivatives, enzymes could be employed at various stages. For example, a lipase (B570770) could be used to catalyze the amide bond formation between the indole-3-carboxylic acid and piperidine. This would be a more environmentally friendly alternative to traditional coupling agents.

Furthermore, enzymes could be used to introduce functional groups onto the indole or piperidine rings with high regio- and stereoselectivity. For instance, a cytochrome P450 monooxygenase could be used to hydroxylate a specific position on the indole ring, which could then be further functionalized. nih.gov Directed evolution techniques can be used to engineer enzymes with improved activity and selectivity for non-natural substrates, such as the this compound scaffold. nih.gov

Chemoinformatic Tools for Reaction Planning and Optimization

Chemoinformatics plays a crucial role in modern synthetic chemistry by providing computational tools for reaction planning, optimization, and the prediction of molecular properties. researchgate.net For the synthesis of novel this compound derivatives, chemoinformatic tools can be used in several ways.

Retrosynthetic analysis software can help to identify the most efficient synthetic routes to a target molecule by working backward from the final product to readily available starting materials. These programs can suggest multiple synthetic pathways, allowing the chemist to choose the most practical one.

Furthermore, reaction optimization can be guided by machine learning algorithms that can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) based on a dataset of previously reported reactions. This can significantly reduce the number of experiments required to find the best conditions for a particular transformation. Chemoinformatic tools can also be used to predict the biological activity and pharmacokinetic properties of virtual libraries of this compound derivatives, allowing for the prioritization of the most promising compounds for synthesis.

Analytical Characterization Methodologies for 1 Ethyl 1h Indol 3 Yl Piperidino Methanone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of (1-ethyl-1H-indol-3-yl)(piperidino)methanone, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques is indispensable for a complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for deciphering the intricate spin systems within this compound. These techniques resolve spectral overlap and reveal through-bond and through-space correlations, which are often not discernible from 1D spectra alone.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the title compound, COSY would be instrumental in establishing the connectivity within the ethyl group (the triplet of the methyl protons correlating with the quartet of the methylene (B1212753) protons) and delineating the spin systems of the piperidine (B6355638) and indole (B1671886) rings. For instance, the protons on adjacent carbons in the piperidine ring would exhibit cross-peaks, allowing for a sequential assignment of these signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. HSQC is vital for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. Each protonated carbon in this compound would show a correlation peak, linking the chemical shifts of the directly bonded ¹H and ¹³C nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected between the protons of the ethyl group and the indole nitrogen's adjacent carbon (C2), as well as between the piperidine protons and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close spatial proximity, irrespective of their through-bond connectivity. This is crucial for determining the molecule's stereochemistry and conformation. For instance, NOESY could elucidate the relative orientation of the ethyl group and the indole ring system.

Table 1: Representative 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations | HSQC Correlated Carbon (¹³C) | Key HMBC Correlations |

|---|---|---|---|

| H-2 (indole) | H-4, H-5, H-6, H-7 | C-2 | C-3, C-3a, C-7a, Carbonyl |

| H-4 (indole) | H-5 | C-4 | C-3, C-5, C-7a |

| H-2' (piperidine) | H-3' | C-2' | Carbonyl, C-6' |

Note: The data in this table is hypothetical and serves to illustrate the expected correlations.

Solid-State NMR for Polymorph Characterization

The existence of different crystalline forms, or polymorphs, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphs. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. nih.govdur.ac.ukresearchgate.netjeol.com

For this compound, different polymorphs would likely exhibit distinct ¹³C ssNMR spectra due to variations in crystal packing and molecular conformation. nih.gov These differences in chemical shifts, known as polymorphism-induced chemical shift non-equivalence, serve as fingerprints for each crystalline form. Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C and averages out anisotropic interactions to provide high-resolution spectra of solid samples. By comparing the ssNMR spectra of different batches of the compound, the presence of different polymorphs or a mixture of forms can be readily identified.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. This technique, coupled with tandem mass spectrometry (MS/MS), allows for the detailed study of fragmentation pathways, which is invaluable for structural confirmation and the identification of unknown related substances.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are well-suited for the analysis of moderately polar and thermally labile compounds like this compound.

Electrospray Ionization (ESI): ESI typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular weight. For this compound (C₁₆H₂₀N₂O), the expected accurate mass of the protonated molecule would be calculated and compared to the experimentally observed mass to confirm its elemental composition with a high degree of confidence.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for compounds that are less polar than those typically analyzed by ESI. It also tends to produce protonated molecules, providing complementary information for molecular weight determination.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For indole-based synthetic cannabinoids and related structures, characteristic fragmentation pathways have been identified.

The fragmentation of protonated this compound would likely involve cleavages at the amide bond and within the piperidine and ethyl-indole moieties. Common fragmentation pathways for similar indole derivatives often involve the cleavage of the bond between the carbonyl carbon and the indole ring, as well as fragmentations of the piperidine ring.

Table 2: Plausible HRMS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Structure of Fragment |

|---|---|---|---|

| 257.1654 | 172.0813 | C₁₁H₁₀NO⁺ | [1-ethyl-1H-indol-3-yl-carbonyl]⁺ |

| 257.1654 | 144.0813 | C₁₀H₁₀N⁺ | [1-ethyl-1H-indol-3-yl-methylidene]⁺ |

| 257.1654 | 115.0548 | C₈H₅N⁺ | [Indole-fragment]⁺ |

Note: The m/z values in this table are theoretical and represent plausible fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles, thus revealing the molecule's exact conformation in the solid state.

This technique would also elucidate the crystal packing, which is the arrangement of molecules within the crystal lattice. Information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which stabilize the crystal structure, can be obtained. For instance, weak C-H···O interactions are often observed in the crystal packing of similar structures, linking molecules into chains or more complex networks. The conformation of the piperidine ring, which typically adopts a chair conformation, can also be definitively established. While a crystal structure for the title compound is not publicly available, analysis of related piperidinomethanone structures reveals that the piperidine ring generally adopts a stable chair conformation.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of this compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected on a detector. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be constructed, leading to the elucidation of its crystal structure. For indole derivatives, SCXRD can confirm the planarity of the indole ring and the conformation of the piperidine and ethyl substituents. While specific crystallographic data for this compound is not publicly available, related structures have been resolved in various space groups, with the triclinic system being common for complex organic molecules. mdpi.com

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for an Indole Derivative

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Reflections collected | 8152 |

| Independent reflections | 3160 |

| R(int) | 0.021 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is representative of a related indole derivative and is provided for illustrative purposes. mdpi.com

Powder X-ray Diffraction for Polymorphism

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid sample and to identify different polymorphic forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical and chemical properties. nih.gov

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique PXRD pattern, characterized by a specific set of diffraction peaks. By comparing the PXRD pattern of a sample to known reference patterns, the presence of different polymorphs can be identified and quantified. researchgate.net This technique is crucial during drug development and manufacturing to ensure the consistent production of the desired polymorphic form. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation